Field: Oncology
Results: Thrombocytopenia was the major dose limiting toxicity followed by neutropenia. Both drugs contributed to the myelosuppressive effect of the combination.
Field: Pediatric Oncology
Application: Indisulam is being studied for its effects on pediatric high-grade glioma (pHGG), one of the most aggressive brain tumors.
Method: The functional effects of Indisulam on cell proliferation, clonogenic capacity, and apoptosis were measured in vitro.
Results: Treatment with Indisulam significantly reduced cell proliferation (dose-time-dependent) and clonogenic capacity (p < 0.05) and potentiated the effect of apoptosis (p < 0.01).
Indisulam, chemically known as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, is a synthetic sulfonamide compound that has emerged as a promising anticancer agent. Initially developed for the treatment of various solid tumors, indisulam exhibits a multifaceted mechanism of action. It primarily targets the RNA Binding Motif 39 (RBM39), promoting its degradation through interactions with the DDB1 and CUL4 associated factor 15 E3 ubiquitin ligase complex. This leads to significant alterations in gene expression and cell cycle arrest, particularly in the G1 phase, making it a unique candidate in cancer therapeutics .
Indisulam acts through multiple mechanisms:
Indisulam's chemical structure allows it to engage in specific interactions that facilitate its biological activity. The compound acts as a molecular glue, stabilizing the complex between RBM39 and the DCAF15 receptor. This interaction triggers the ubiquitination of RBM39, leading to its proteasomal degradation. The resultant decrease in RBM39 levels disrupts normal mRNA splicing processes, thereby affecting numerous downstream targets involved in cell proliferation and apoptosis .
Indisulam has demonstrated potent anticancer effects across various tumor types, including colorectal and non-small cell lung cancers. Its biological activity is characterized by:
The synthesis of indisulam involves several key steps:
Various synthetic routes have been explored to optimize yield and purity, often involving modifications to reaction conditions or precursor compounds .
Indisulam's primary application is in oncology, particularly for treating solid tumors resistant to conventional therapies. Its unique mechanism of action positions it as a candidate for:
Studies have highlighted indisulam's role in modulating protein interactions within cellular pathways:
Indisulam shares structural and functional similarities with other sulfonamide-based compounds but stands out due to its unique mechanism involving protein degradation. Below are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
E7820 | Inhibits cell proliferation | Different target proteins compared to indisulam |
E7070 | Similar structure; anticancer activity | Less emphasis on RBM39 degradation |
Sulfapyridine | Antimicrobial agent | Primarily used for infections, not cancer |
Triazole sulfonamides | Antifungal properties | Focus on fungal targets |
Indisulam's distinct ability to induce targeted protein degradation through its interaction with E3 ligases sets it apart from these compounds, highlighting its potential as a novel therapeutic agent in cancer treatment .
Indisulam, chemically known as N-(3-chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide, can be synthesized through several established methodologies that have been developed and optimized over the years. The compound's molecular formula is C₁₄H₁₂ClN₃O₄S₂ with a molecular weight of 385.84 g/mol [1] [2].
The most commonly employed synthetic approach follows a multi-step sequence beginning with the chlorosulfonation of acetanilide. This method involves treating acetanilide with chlorosulfonic acid at temperatures of 70-80°C under acidic conditions, yielding 4-acetamidobenzenesulfonyl chloride with typical yields of 70-85% [3]. The reaction mechanism involves electrophilic aromatic substitution where sulfur trioxide initially adds to the aromatic ring, forming a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride by excess chlorosulfonic acid [3].
The second step involves amination of the sulfonyl chloride intermediate through treatment with aqueous ammonia at room temperature in an aqueous medium. This nucleophilic substitution reaction proceeds with yields of 80-90% to produce 4-acetamidobenzenesulfonamide [3]. The reaction is typically carried out immediately after isolation of the sulfonyl chloride to prevent hydrolysis losses.
The final step requires deprotection of the acetamide group using 6 M hydrochloric acid under reflux conditions for 45 minutes, yielding the desired sulfonamide product with 85-95% efficiency [3]. This acidic hydrolysis selectively removes the acetyl protecting group while preserving the more hydrolytically stable sulfonamide functionality.
Alternative synthetic methodologies have been developed to overcome limitations of traditional approaches. Palladium-catalyzed sulfonylation methods offer enhanced functional group tolerance and can accommodate various aryl halides as starting materials [4] [5]. These protocols typically employ palladium catalysts with appropriate ligands under mild conditions, achieving yields of 60-90% with broad substrate scope.
Reductive coupling methods represent another synthetic strategy, utilizing nitroarenes and sodium arylsulfinates as starting materials [6]. These approaches can employ reducing agents and metal catalysts, or proceed through metal-free pathways at various temperatures, typically yielding 50-85% of the desired sulfonamide products. The method offers advantages in terms of atom economy and reduced waste generation.
Direct amination methods involving sulfonyl chlorides and amines in the presence of bases such as triethylamine provide straightforward access to aryl sulfonamides [7]. These reactions can be conducted at temperatures ranging from room temperature to reflux conditions, achieving yields of 70-95% depending on the specific substrates employed.
The development of indisulam analogs has been driven by the need to optimize pharmacological properties and understand structure-activity relationships. Several key derivatives have been synthesized and evaluated for their biological activities.
E7820 represents one of the most significant analogs, with the molecular formula C₁₇H₁₂N₄O₂S and molecular weight of 336.4 g/mol [8]. This compound features a 3-cyano-4-methylindole core connected to a cyanobenzene sulfonamide moiety. E7820 demonstrates superior binding affinity to DCAF15 with a dissociation constant of approximately 3.8 μM, making it the most potent analog in this series [9].
Tasisulam (molecular formula C₁₆H₁₄ClN₃O₄S, molecular weight 383.82 g/mol) incorporates a quinoxaline ring system and exhibits weaker binding to DCAF15 with a dissociation constant exceeding 50 μM [9]. Despite the reduced binding affinity, tasisulam maintains biological activity through its ability to recruit RBM39 for degradation, albeit with decreased potency compared to E7820.
Chloroquinoxaline sulfonamide (CQS) contains a chloroquinoxaline core structure (molecular formula C₁₄H₁₁ClN₄O₂S, molecular weight 322.79 g/mol) and has been identified as another active analog in this therapeutic class [10]. The compound maintains the ability to induce RBM39 degradation through DCAF15-mediated pathways.
Structure-activity relationship studies have revealed that modifications at the R1 position of the indole ring system significantly impact biological activity. The nitrile derivative, where the chlorine atom is replaced with a cyano group, demonstrates enhanced activity with an EC₅₀ of 1.21 μM for RBM39 recruitment [11]. This improvement is attributed to the cyano group functioning as a chlorine isostere while providing additional favorable interactions.
The methyl derivative, featuring a methyl group at the R1 position, maintains activity levels similar to the parent indisulam compound [11]. In contrast, the proton derivative, where the R1 position bears only a hydrogen atom, shows complete loss of activity, indicating that hydrophobic interactions at this position are essential for biological function.
Desmethyl-E7820, lacking the methyl group at the C4 position of the indole ring, exhibits significantly reduced activity compared to E7820 [9]. This finding demonstrates the importance of the methyl group for optimal hydrophobic interactions with DCAF15 residues Val477 and Val556.
Comprehensive structure-activity relationship investigations have elucidated the molecular basis for indisulam's biological activity and provided insights for rational drug design. These studies have employed a combination of biochemical assays, structural biology approaches, and medicinal chemistry strategies.
The central sulfonamide moiety serves as the pharmacophore core, establishing critical hydrogen bonding interactions with DCAF15 residues Ala234 and Phe235 [12]. The two sulfonyl oxygen atoms form hydrogen bonds with the backbone amide nitrogens of these residues, with near-optimal geometry that is essential for RBM39 recruitment activity. Modifications to this structural element result in complete loss of biological activity, confirming its indispensable role.
The chloroindole ring system creates a hydrophobic binding interface that is crucial for molecular recognition. The indole nitrogen forms a hydrogen bond with the backbone carbonyl oxygen of DCAF15 Phe231, while the chlorine atom at the 3-position engages in hydrophobic interactions spanning approximately 38 Ų of surface area [12]. The chloroindole moiety also facilitates critical interactions with RBM39 Met265, forming sulfur-π interactions that contribute to the stability of the ternary complex.
Substitution patterns at the R1 position have been systematically evaluated to understand electronic and steric requirements. The replacement of chlorine with a cyano group yields superior activity, with the nitrile functioning as an effective chlorine isostere while providing enhanced binding interactions [11]. The cyano group maintains the required hydrophobic surface area while introducing additional favorable electrostatic interactions.
Methyl substitution at the R1 position maintains biological activity levels comparable to the chlorine analog, indicating that nonpolar groups of similar volume are generally tolerated [11]. However, the removal of the R1 substituent, resulting in a hydrogen atom at this position, leads to complete loss of activity due to the elimination of essential hydrophobic surface interactions.
The methyl group at the C4 position of the indole ring provides beneficial hydrophobic contacts with DCAF15 residues Val477 and Val556 [9]. While this substitution enhances binding affinity, it is not absolutely required for activity, as demonstrated by the moderate activity retained in desmethyl analogs.
The phenyl sulfonamide terminus contributes to molecular recognition through T-shaped π-π interactions with DCAF15 Phe235 [9]. This aromatic ring system occupies a spacious binding pocket that can accommodate various substitution patterns, providing opportunities for structural diversity while maintaining biological activity.
Water-mediated interactions play important roles in stabilizing the indisulam-DCAF15-RBM39 ternary complex. The indole nitrogen and central sulfonamide nitrogen form extensive water-mediated hydrogen bonds with RBM39 residues Thr262 and Asp264 [12]. These interactions, while individually modest in their contributions, collectively enhance the stability and specificity of the molecular recognition event.
The terminal sulfonamide group provides additional binding interactions, with the nitrogen atom donating a hydrogen bond to a structural water molecule that subsequently interacts with the backbone carbonyl of RBM39 Asn260 [11]. Modifications that alter the flexibility at this position can impact binding affinity, with alanine substitutions improving binding by approximately 3-fold.